molecular formula C10H18N2O2 B1468668 1-(Pyrrolidine-3-carbonyl)piperidin-3-ol CAS No. 1282162-69-9

1-(Pyrrolidine-3-carbonyl)piperidin-3-ol

Cat. No.: B1468668
CAS No.: 1282162-69-9
M. Wt: 198.26 g/mol
InChI Key: MDHJOYQZNQFPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: The following product description is based on the analysis of closely related chemical structures and general pharmaceutical research contexts. The specific properties and applications for 1-(Pyrrolidine-3-carbonyl)piperidin-3-ol should be verified through laboratory analysis. This compound is a chemical compound featuring a piperidine ring linked to a pyrrolidine ring via a carbonyl group, a structure frequently explored in medicinal chemistry for its potential as a bioactive scaffold. Compounds with similar piperidinyl-pyrrolidinyl motifs are investigated for their ability to interact with enzymatic targets. For instance, research into analogs has shown that such structures can act as inhibitors for viral proteases, including the NS2B/NS3 protease of dengue and Zika viruses, which is critical for viral replication . Furthermore, piperidine and pyrrolidine derivatives are often studied in the development of therapeutics for conditions such as obesity and sexual dysfunction, highlighting the potential of this scaffold in modulating biological pathways . This compound is presented as a building block for chemical synthesis and drug discovery efforts. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

CAS No.

1282162-69-9

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(3-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C10H18N2O2/c13-9-2-1-5-12(7-9)10(14)8-3-4-11-6-8/h8-9,11,13H,1-7H2

InChI Key

MDHJOYQZNQFPRJ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2CCNC2)O

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1-(Pyrrolidine-3-carbonyl)piperidin-3-ol has several notable applications:

1. Medicinal Chemistry:

  • Used as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Investigated for its potential as an analgesic and anti-inflammatory agent.

2. Biological Studies:

  • Acts as a ligand in receptor binding studies, providing insights into enzyme interactions and receptor modulation.
  • Explored for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

3. Chemical Synthesis:

  • Serves as an intermediate in the synthesis of more complex organic compounds used in various industrial applications, including agrochemicals.

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound:

1. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that modifications to the piperidine ring enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

2. Kinase Inhibition:
Studies have shown that compounds with similar structural features selectively inhibit various kinases, suggesting potential applications in cancer therapy. For example, a derivative was found to inhibit specific kinases involved in tumor growth, showcasing its therapeutic potential.

3. Neuropharmacology:
Investigations into the neuropharmacological effects of this compound revealed its potential as an anxiolytic agent. In animal models, it demonstrated reduced anxiety-like behavior, indicating its possible use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Pyrrolidine-3-carbonyl)piperidin-3-ol to structurally or functionally related compounds, emphasizing substituent effects, biological activity, and synthetic approaches.

Piperidine Derivatives with Hydroxyl Groups

  • RB-005 (1-(4-octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-octylphenethyl)piperidin-3-ol) Key Differences: RB-005 and RB-019 differ in the position of the hydroxyl group (4 vs. 3) and the presence of an octylphenethyl substituent. Activity: RB-019 exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, while RB-005 shows 15.0-fold selectivity . This highlights how minor positional changes in hydroxyl groups and substituents significantly alter enzyme selectivity.

Piperidine Derivatives with Heterocyclic Substituents

  • 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structure: Features a chloroquinoline moiety linked to piperidine, unlike the pyrrolidine-carbonyl group in the target compound. Activity: Binds to the SARS-CoV-2 spike protein with augmented safety compared to hydroxychloroquine (HCQ) .
  • 1-(Pyridin-2-yl)piperidin-3-ol Structure: Pyridin-2-yl substituent replaces the pyrrolidine-carbonyl group. Properties: Molecular weight = 178.23, lower than the target compound’s estimated weight (~225–250 g/mol).

Pyrrolidine and Piperidine Carboxylic Acid Derivatives

  • 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

    • Structure : Incorporates a trifluoromethylphenyl group and carboxylic acid.
    • Properties : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the carboxylic acid increases polarity, affecting membrane permeability .
    • Comparison : The target compound’s carbonyl group may balance polarity better than a carboxylic acid, improving bioavailability.
  • 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

    • Structure : Combines pyridazine and carboxylic acid moieties.
    • Relevance : The carboxylic acid group facilitates salt formation (e.g., hydrochloride), enhancing solubility—a strategy applicable to the target compound’s hydroxyl group .

Heterocyclic Hybrids

  • 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Structure: Oxadiazole ring linked to piperidin-3-ol. Comparison: The target compound’s pyrrolidine-carbonyl may offer similar stability with additional conformational flexibility.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight Biological Activity/Application Key Reference
This compound Pyrrolidine-3-carbonyl, piperidin-3-ol ~225–250* Hypothesized kinase or protease modulation N/A
RB-019 4-Octylphenethyl, piperidin-3-ol Not reported SK1 inhibitor (6.1-fold selectivity)
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Chloroquinoline, piperidin-3-ol Not reported SARS-CoV-2 spike protein interaction
1-(Pyridin-2-yl)piperidin-3-ol Pyridin-2-yl, piperidin-3-ol 178.23 Pharmaceutical intermediate
1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Trifluoromethylphenyl, carboxylic acid Not reported Metabolic stability enhancement

*Estimated based on structural analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Pyrrolidine-3-carbonyl)piperidin-3-ol typically involves coupling a pyrrolidine-3-carboxylic acid derivative with a piperidin-3-ol or related amine intermediate. The key steps include:

  • Preparation of protected pyrrolidine acid intermediates.
  • Coupling with piperidine amine intermediates.
  • Deprotection and resolution of stereoisomers if necessary.

Preparation of Pyrrolidine-3-carboxylic Acid Intermediates

2.1 Cycloaddition Approach

One efficient route to the pyrrolidine intermediate involves a [3+2]-azomethine ylide cycloaddition reaction. This reaction is carried out between an E-olefin intermediate and an azomethine ylide precursor, typically in an inert solvent such as dichloromethane, toluene, or tetrahydrofuran (THF). The reaction is catalyzed or activated by:

  • Acid catalysts (e.g., trifluoroacetic acid).
  • Desilylating agents (e.g., silver fluoride).
  • Heating to facilitate the reaction.

The cycloaddition yields a racemic mixture of pyrrolidine derivatives predominantly with trans-stereochemistry. Subsequent resolution into enantiomers is often required for obtaining optically pure intermediates.

2.2 Chiral Auxiliary Strategy

An alternative method employs an oxazolidinone as a chiral auxiliary to control stereochemistry. The unsaturated intermediate is first coupled with the oxazolidinone derivative (with substituents such as phenyl, tert-butyl, or isopropyl) in THF. The resulting intermediate undergoes the [3+2]-azomethine ylide cycloaddition to produce separable diastereomers, which after chromatographic or crystallization separation and hydrolysis yield enantiomerically enriched pyrrolidine acid intermediates.

Coupling with Piperidin-3-ol or Piperidine Derivatives

3.1 Amide Bond Formation

The coupling of pyrrolidine-3-carboxylic acid derivatives with piperidine amines to form the amide bond is typically achieved using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine. The reaction is generally performed in polar aprotic solvents such as DMF at room temperature for several hours.

For example, substituted quinoline-4-carboxylic acids have been coupled with piperidin-4-one hydrochloride using HATU and triethylamine, yielding substituted 1-(quinoline-4-carbonyl)piperidin-4-ones. These intermediates can be further transformed by reductive amination and hydrolysis to yield piperidinyl derivatives. Although this example is for quinoline derivatives, the methodology is adaptable for coupling pyrrolidine-3-carboxylic acid derivatives with piperidin-3-ol.

3.2 Reductive Amination and Hydrolysis

In some synthetic routes, reductive amination is employed to introduce substituents on the piperidine ring. Sodium triacetoxyborohydride is a common reducing agent used in ethanol or similar solvents under mild conditions. Hydrolysis of ester intermediates to acids is typically done under basic conditions (e.g., 1 N NaOH) followed by acidification to precipitate the acid product.

Deprotection and Purification

Protecting groups such as tert-butyl or benzhydryl esters are commonly used to protect carboxylic acids during synthesis. These groups are removed by treatment with strong acids like trifluoroacetic acid or hydrochloric acid in inert organic solvents (e.g., dichloromethane) or aqueous acidic conditions with heating. The choice of deprotection conditions depends on the protecting group stability and the sensitivity of the molecule.

Purification of the final compound or intermediates frequently involves preparative high-performance liquid chromatography (HPLC) using chiral stationary phases to resolve enantiomers. Diastereomeric mixtures can also be separated by chromatography or crystallization methods.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Materials Notes
Pyrrolidine intermediate synthesis [3+2]-azomethine ylide cycloaddition E-olefin intermediate, azomethine ylide precursor, acid catalyst (TFA), AgF, solvents (DCM, toluene, THF) Yields racemic mixture; trans-stereochemistry predominant
Chiral auxiliary approach Coupling with oxazolidinone, cycloaddition Oxazolidinone derivatives (phenyl, tert-butyl), THF Allows stereoselective synthesis, diastereomer separation
Amide bond formation Peptide coupling with HATU, triethylamine, DMF Pyrrolidine acid intermediate, piperidine amine Room temperature, 6 h typical reaction time
Reductive amination Sodium triacetoxyborohydride, ethanol Piperidine derivatives, aldehydes or ketones Mild conditions, introduces substituents
Hydrolysis Basic hydrolysis with NaOH, acidification Ester intermediates Converts esters to acids
Deprotection Acidic cleavage with TFA or HCl in DCM or aqueous acid Protected esters (tert-butyl, benzhydryl) Heating may be applied; choice depends on protecting group
Purification Preparative chiral HPLC, chromatography, crystallization Racemic or diastereomeric mixtures Essential for obtaining optically pure compounds

Research Findings and Considerations

  • The [3+2]-azomethine ylide cycloaddition is a key step providing the pyrrolidine ring with control over stereochemistry when combined with chiral auxiliaries.
  • The use of HATU in amide coupling is well-established for its efficiency and mild conditions, suitable for sensitive molecules like this compound derivatives.
  • Protecting group strategies are critical for multi-step synthesis, with acid-labile groups preferred for facile deprotection without compromising the molecule integrity.
  • Resolution of stereoisomers is often necessary due to the racemic nature of cycloaddition products, achievable by preparative chiral HPLC or formation of diastereomeric salts.
  • Reductive amination and hydrolysis steps provide versatility for functional group modifications on the piperidine ring, enabling structural diversity.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyrrolidine-3-carbonyl)piperidin-3-ol, considering stereochemical outcomes?

The synthesis of this compound requires careful control of reaction conditions to achieve desired stereochemistry. A typical approach involves:

  • Stepwise coupling : Reacting a pyrrolidine-3-carboxylic acid derivative with a piperidin-3-ol precursor under peptide-coupling conditions (e.g., using EDC/HOBt or DCC).
  • Catalytic asymmetric methods : Chiral catalysts, such as organocatalysts or transition-metal complexes, may be employed to enforce stereoselectivity at the pyrrolidine and piperidine rings .
  • Protection/deprotection strategies : Temporary protection of hydroxyl or amine groups (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions .
    Key challenges include minimizing racemization and ensuring regioselective acylation.

Q. How can researchers ensure the purity and proper characterization of this compound, particularly regarding stereoisomerism?

  • Chromatographic separation : Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns to resolve enantiomers .
  • Spectroscopic analysis : Confirm stereochemistry via NOE (Nuclear Overhauser Effect) experiments in NMR or X-ray crystallography .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard mitigation : The compound may irritate eyes, skin, and respiratory systems (similar to piperidin-3-ol derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation or hygroscopic absorption .
  • Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the hydroxyl group position in piperidin-3-ol derivatives influence biological activity, and what structural modifications enhance target selectivity?

  • Structure-activity relationship (SAR) : In sphingosine kinase 1 (SK1) inhibitors, the hydroxyl group at position 3 of piperidine enhances selectivity over SK2. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) showed 6.1-fold SK1 selectivity due to optimal hydrogen bonding with the enzyme’s active site .
  • Analog design : Replacing the hydroxyl group with fluorine or methyl groups alters hydrophobicity and steric effects, impacting binding affinity. Computational docking studies (e.g., using AutoDock Vina) can guide rational modifications .

Q. What methodologies are effective in analyzing contradictory data regarding the reactivity or biological effects of this compound?

  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., compare enzyme inhibition assays with cellular viability tests) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent polarity or assay temperature .
  • Error source identification : Use control experiments (e.g., kinetic isotope effects) to distinguish between mechanistic pathways and experimental artifacts .

Q. In silico approaches for predicting the metabolic pathways of this compound: Which computational models offer high accuracy?

  • Predictive tools : The EPA DSSTox platform integrates PISTACHIO and BKMS_METABOLIC databases to simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with >85% accuracy .
  • Machine learning : Neural networks trained on cytochrome P450 isoform specificity data can predict likely oxidation sites .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) to refine model parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.